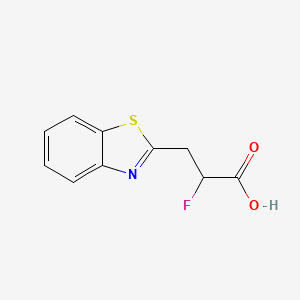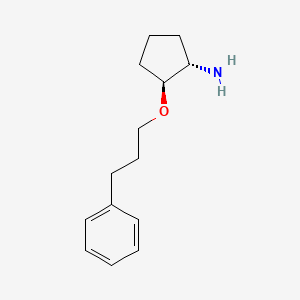
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a phenylpropoxy group and an amine group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-phenylpropanol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 3-phenylpropanol in the presence of an acid catalyst to form an intermediate.
Amine Introduction: The intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylpropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study biological pathways and mechanisms.
Industrial Applications: In the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action for (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenylpropoxy group could play a role in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(3-Phenylpropoxy)cyclopentan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(3-Phenylpropoxy)cyclopentan-1-amine: Without the chiral centers, it might have different reactivity and applications.
Cyclopentylamine derivatives: Compounds with similar cyclopentane and amine structures but different substituents.
Uniqueness
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both phenylpropoxy and amine functional groups. This combination can result in unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1S,2S)-2-(3-phenylpropoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c15-13-9-4-10-14(13)16-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,15H2/t13-,14-/m0/s1 |
InChI-Schlüssel |
SBBVVOWXUQQXIB-KBPBESRZSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)OCCCC2=CC=CC=C2)N |
Kanonische SMILES |
C1CC(C(C1)OCCCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


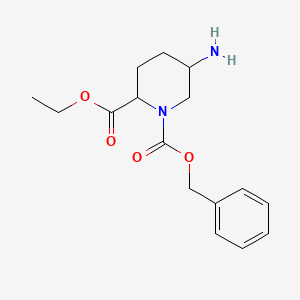
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
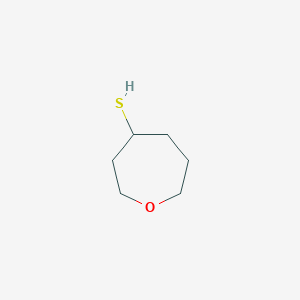

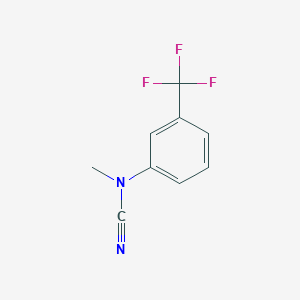
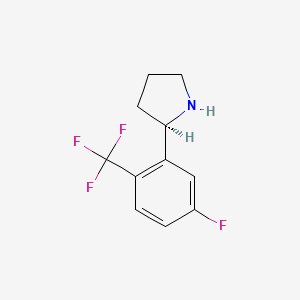

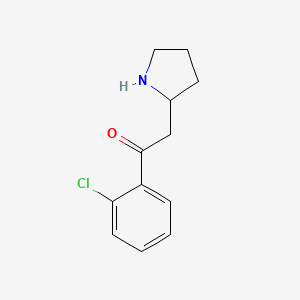

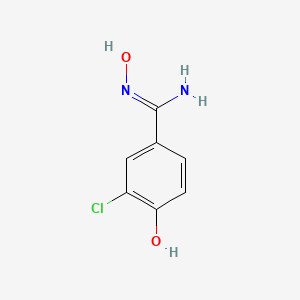
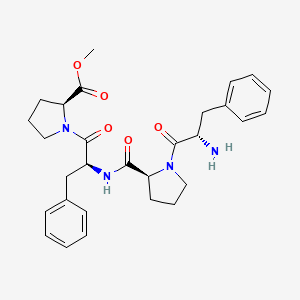
amine](/img/structure/B13332329.png)

